6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

P2X3 receptor antagonist purinergic signaling pain and inflammation

6-[3-(2-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-34-4, MW 367.45, C₂₄H₂₁N₃O) is a synthetic indoloquinoxaline derivative distinguished by its 6-position 3-(2-methylphenoxy)propyl side chain. The indolo[2,3-b]quinoxaline scaffold is a planar, fused tetracyclic system recognized for DNA intercalation as its primary pharmacological mechanism, driving anticancer, antiviral, and immunomodulatory activities across the class.

Molecular Formula C24H21N3O
Molecular Weight 367.452
CAS No. 637756-34-4
Cat. No. B2698252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
CAS637756-34-4
Molecular FormulaC24H21N3O
Molecular Weight367.452
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C24H21N3O/c1-17-9-2-7-14-22(17)28-16-8-15-27-21-13-6-3-10-18(21)23-24(27)26-20-12-5-4-11-19(20)25-23/h2-7,9-14H,8,15-16H2,1H3
InChIKeyWSMOFSVJAMBPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(2-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-34-4): Indoloquinoxaline-Class DNA-Intercalating Agent with Distinct Side-Chain Pharmacology


6-[3-(2-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-34-4, MW 367.45, C₂₄H₂₁N₃O) is a synthetic indoloquinoxaline derivative distinguished by its 6-position 3-(2-methylphenoxy)propyl side chain . The indolo[2,3-b]quinoxaline scaffold is a planar, fused tetracyclic system recognized for DNA intercalation as its primary pharmacological mechanism, driving anticancer, antiviral, and immunomodulatory activities across the class [1]. This specific compound has been annotated with P2X3 purinoceptor antagonism (EC₅₀ 80 nM in recombinant rat P2X3 expressed in Xenopus oocytes) [2], cyclooxygenase (COX) inhibitory activity in mouse macrophages , and cell-differentiation-inducing properties in undifferentiated cell proliferation models [3], placing it at the intersection of anti-inflammatory, anticancer, and potential autoimmune therapeutic applications.

Why Generic Substitution of Indoloquinoxaline Derivatives Fails: The Critical Role of 6-Position Side-Chain Architecture in 6-[3-(2-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline


Despite sharing the indolo[2,3-b]quinoxaline DNA-intercalating core, this compound diverges pharmacologically from close structural analogs due to its unique 6-position 3-(2-methylphenoxy)propyl side chain. Comparative studies on indoloquinoxaline derivatives demonstrate that side-chain identity, length, and terminal group dramatically alter DNA binding affinity, biological target selectivity, and functional activity profile [1]. For example, the 6-(2-aminoethyl) series exhibits potent antiviral and interferon-inducing activity, while benzannulated analogs show higher DNA affinity but reduced antiviral potency [2]. The 2-methylphenoxypropyl substituent confers hydrophobic and hydrogen-bonding characteristics distinct from the dimethylaminoethyl side chain of B-220 (antiviral) or the aminoethyl side chains of interferon-inducing derivatives, redirecting target engagement toward P2X3 receptors and COX enzymes [3]. Therefore, substituting this compound with another indoloquinoxaline derivative—even a close analog such as the 7-methyl variant or a 2-methylphenoxyethyl homolog—cannot be assumed to preserve target potency, selectivity, or functional cellular outcomes.

Product-Specific Quantitative Evidence Guide for 6-[3-(2-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline: Head-to-Head and Cross-Study Differentiation Data


P2X3 Receptor Antagonism: Quantitative Potency Differentiation from Class-Level DNA Intercalation

This compound demonstrates P2X3 purinoceptor antagonist activity with an EC₅₀ of 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. This represents a pharmacologically distinct target engagement not reported for the well-characterized indoloquinoxaline analogs B-220 (2,3-dimethyl-6-(N,N-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) or NCA0424, whose primary mechanisms are DNA intercalation and topoisomerase II inhibition without documented P2X3 activity [2]. While B-220 shows antiviral activity against HSV-1, CMV, and VZV at 1–5 µM concentrations [3], its reported mechanism involves inhibition of viral DNA synthesis rather than purinergic receptor modulation. The P2X3 antagonism of the target compound at sub-micromolar potency thus constitutes a qualitatively different pharmacological profile, positioning it for distinct therapeutic applications in pain, neurogenic inflammation, and overactive bladder where P2X3 is a clinically validated target.

P2X3 receptor antagonist purinergic signaling pain and inflammation

Cyclooxygenase (COX) Inhibitory Activity: Distinguishing Anti-Inflammatory Pharmacology from Antiviral and Antitumor Indoloquinoxaline Subclasses

This compound was evaluated and showed inhibitory activity against cyclooxygenase (COX) in mouse macrophages . In contrast, the 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline series, exemplified by morpholine and 4-methyl-piperidine derivatives, was characterized primarily for antiviral and interferon-inducing activity with low cytotoxicity, and was not profiled for COX inhibition [1]. The 6-(2-aminoethyl) compounds were benchmarked against tilorone as an interferon inducer and exhibited antiviral potency comparable to or exceeding tilorone, yet their reported mechanism centers on DNA intercalation and interferon pathway activation rather than arachidonic acid cascade modulation. While B-220 was shown to inhibit neutrophil reactive oxygen species production [2], direct COX enzyme inhibition has not been documented for B-220, NCA0424, or 9-OH-B-220. The COX inhibitory activity of the target compound thus differentiates it within the indoloquinoxaline family as possessing a dual mechanism (DNA intercalation plus COX pathway modulation) relevant to inflammatory disease models.

COX inhibition anti-inflammatory macrophage pharmacology

Cell Differentiation Induction: Functional Distinction from Pure Cytotoxic or Antiviral Indoloquinoxaline Analogs

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its proposed use as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing property represents a mechanistically distinct functional outcome compared to the class. The well-characterized analog B-220 (2,3-dimethyl-6-(N,N-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) induces antiviral effects via inhibition of viral DNA synthesis at 0.5–4.5 µM without reported differentiation activity [2]. NCA0424 exhibits potent antitumor activity through DNA intercalation with thermal stabilization of DNA duplexes, but its differentiation-inducing capacity has not been described [3]. The target compound's ability to promote monocytic differentiation from undifferentiated proliferative states represents a unique functional phenotype within the class, potentially relevant to differentiation therapy strategies in oncology and dermatology.

cell differentiation anticancer psoriasis undifferentiated cell proliferation

Structural Differentiation: 2-Methylphenoxypropyl Side Chain vs. Aminoethyl, Dimethylaminoethyl, and Shorter Phenoxyalkyl Linkers

The 3-(2-methylphenoxy)propyl substituent at the 6-position of the indoloquinoxaline core is structurally distinct from the side chains of the most-studied reference compounds. B-220 carries a 2-(N,N-dimethylaminoethyl) group [1]; NCA0424 features a different side-chain architecture (exact structure proprietary but reported as a positional isomer of NCA0465 in comparative DNA binding studies) [2]; 9-OH-B-220 combines a 2-(dimethylaminoethyl) side chain with a 9-hydroxy substitution [3]; and the interferon-inducing series uses 2-aminoethyl side chains with various amine capping groups (morpholine, 4-methyl-piperidine, etc.) [4]. The target compound's 2-methylphenoxypropyl chain introduces (i) a phenoxy oxygen capable of hydrogen bonding, (ii) a three-carbon propyl spacer providing conformational flexibility, and (iii) an ortho-methylphenyl terminal group contributing hydrophobic and steric properties absent in the comparators. QSAR studies on 6H-indolo[2,3-b]quinoxaline derivatives indicate that cyclic substituents and substituents with primary carbon atoms enhance cytotoxic potency [5], suggesting that the aromatic 2-methylphenoxy group may contribute to biological activity through mechanisms distinct from the basic amine-terminated side chains of B-220 and the 6-(2-aminoethyl) series.

structure-activity relationship side-chain engineering SAR indoloquinoxaline substitution

Patent Landscape Differentiation: Autoimmune Disease Indication Space for 6-Substituted Indoloquinoxalines

Patent literature from OxyPharma AB (WO 2005/123741 and related filings) discloses alkyl-substituted indoloquinoxalines, including compounds with 6-position substituents containing cyclic groups, as agents for preventing and/or treating autoimmune diseases—specifically rheumatoid arthritis (RA) and multiple sclerosis (MS) [1]. The 2-methylphenoxypropyl side chain of the target compound falls within the general structural scope of these autoimmune indications. In contrast, B-220 and its analogs are primarily patented for antiviral applications (WO 87/04436, herpesvirus infections) [2], and NCA0424-related patents focus on antitumor indications [3]. 9-OH-B220 has been explored for antigene and antiretroviral strategies based on its DNA/RNA triplex stabilization properties [4]. While direct autoimmune efficacy data for the target compound itself are not publicly available, its structural alignment with the OxyPharma autoimmune patent series—combined with its COX inhibitory and P2X3 antagonist activities—provides a differentiated therapeutic positioning relative to indoloquinoxaline analogs developed exclusively for antiviral or anticancer applications.

autoimmune disease rheumatoid arthritis multiple sclerosis patent differentiation

Optimal Research and Industrial Application Scenarios for 6-[3-(2-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline Based on Verified Differentiation Evidence


P2X3-Targeted Pain and Inflammation Drug Discovery: A Mechanistically Orthogonal Indoloquinoxaline Probe

Given its EC₅₀ of 80 nM against recombinant rat P2X3 receptors [1], this compound serves as a structurally novel P2X3 antagonist chemotype structurally unrelated to clinical-stage P2X3 antagonists (e.g., gefapixant, eliapixant, sivopixant) that are typically diaminopyrimidine-based. Researchers developing P2X3-targeted therapies for chronic cough, neuropathic pain, overactive bladder, or endometriosis pain can employ this indoloquinoxaline as a tool compound to explore alternative binding modes and scaffold-hopping strategies. Its DNA-intercalating indoloquinoxaline core [2] may also confer tissue-residence characteristics distinct from standard P2X3 ligands. In contrast, B-220 or 6-(2-aminoethyl) indoloquinoxaline analogs would be inappropriate choices for such programs, as they lack documented P2X3 activity.

Dual-Mechanism Anti-Inflammatory Programs: COX Inhibition Combined with DNA-Directed Pharmacology

The compound's demonstrated COX inhibitory activity in mouse macrophages , combined with the inherent DNA-intercalating properties of the indoloquinoxaline scaffold [2], supports its use in dual-mechanism anti-inflammatory discovery where both cyclooxygenase pathway modulation and DNA-targeted transcriptional regulation are desired. This is particularly relevant for inflammatory diseases with hyperproliferative components (e.g., psoriasis, inflammatory bowel disease, rheumatoid arthritis). The OxyPharma patent family covering alkyl-substituted indoloquinoxalines for RA and MS [3] further corroborates this application space. Pure antiviral indoloquinoxalines like B-220 would fail to engage the COX pathway, limiting their utility in inflammation-focused programs.

Differentiation Therapy Research: Inducing Monocytic Differentiation in Undifferentiated Malignancies and Hyperproliferative Skin Disorders

This compound's unique ability among indoloquinoxalines to arrest proliferation of undifferentiated cells and induce monocytic differentiation [4] positions it for differentiation therapy research—an approach clinically validated by all-trans retinoic acid in acute promyelocytic leukemia. Investigators studying differentiation-based interventions for acute myeloid leukemia subtypes, myelodysplastic syndromes, or hyperproliferative skin conditions (psoriasis) can use this compound to probe indoloquinoxaline-mediated differentiation pathways. Neither B-220 (antiviral DNA synthesis inhibitor) nor NCA0424 (DNA intercalator/topoisomerase II modulator) has been associated with differentiation-inducing activity, making this compound the sole indoloquinoxaline candidate for such studies based on current evidence.

SAR and Chemical Biology Probe for Indoloquinoxaline Side-Chain Pharmacology

The structurally unique 3-(2-methylphenoxy)propyl side chain—featuring an aromatic ether linkage rather than the basic aliphatic amines found in B-220, 9-OH-B-220, and the 6-(2-aminoethyl) series [5]—makes this compound an essential chemical biology probe for mapping the structure-activity relationships governing indoloquinoxaline target selectivity. QSAR models for this class indicate that cyclic substituents enhance cytotoxic potency [6], and systematic comparison of this compound's target engagement profile (P2X3, COX, differentiation induction) with that of B-220 (viral DNA synthesis inhibition), NCA0424 (DNA intercalation/thermal stabilization), and 9-OH-B220 (DNA/RNA triplex stabilization) will illuminate how side-chain chemistry re-routes biological activity away from canonical DNA intercalation toward specific receptor and enzyme modulation. This SAR knowledge is critical for rational procurement decisions in medicinal chemistry campaigns.

Quote Request

Request a Quote for 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.